molecular formula C13H10F2O B11745845 1-(Difluoromethyl)-4-phenoxybenzene

1-(Difluoromethyl)-4-phenoxybenzene

Cat. No.: B11745845
M. Wt: 220.21 g/mol
InChI Key: OOLVDGPKGLYEEH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-phenoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a phenoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenoxybenzene using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-4-phenoxybenzene may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or nickel, are often employed to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-4-phenoxybenzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-phenoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)-4-phenoxybenzene
  • 1-(Methyl)-4-phenoxybenzene
  • 1-(Chloromethyl)-4-phenoxybenzene

Comparison: 1-(Difluoromethyl)-4-phenoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. The difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group and provides different reactivity patterns compared to the methyl and chloromethyl groups .

Properties

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

1-(difluoromethyl)-4-phenoxybenzene

InChI

InChI=1S/C13H10F2O/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,13H

InChI Key

OOLVDGPKGLYEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F

Origin of Product

United States

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